Methyl 6-bromo-1-methyl-1H-indazole-3-carboxylate

Organic Synthesis Indazole N-Alkylation Process Chemistry

Expedite your kinase inhibitor SAR with Methyl 6-bromo-1-methyl-1H-indazole-3-carboxylate (CAS 946427-77-6). This N1-methylated 6-bromoindazole-3-carboxylate ester uniquely combines a Pd-catalyzed cross-coupling handle with enhanced metabolic stability—eliminating NH tautomerism and H-bond donor capacity. Unlike non-brominated or NH-indazole analogs, this intermediate enables late-stage Suzuki-Miyaura, Stille, Negishi, and Buchwald-Hartwig diversification for focused library synthesis. The methyl ester provides an orthogonal handle for amidation or hydrolysis. Stocked at ≥98% purity, ready for immediate scale-up. Secure your multigram inventory today.

Molecular Formula C10H9BrN2O2
Molecular Weight 269.09 g/mol
CAS No. 946427-77-6
Cat. No. B1462989
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 6-bromo-1-methyl-1H-indazole-3-carboxylate
CAS946427-77-6
Molecular FormulaC10H9BrN2O2
Molecular Weight269.09 g/mol
Structural Identifiers
SMILESCN1C2=C(C=CC(=C2)Br)C(=N1)C(=O)OC
InChIInChI=1S/C10H9BrN2O2/c1-13-8-5-6(11)3-4-7(8)9(12-13)10(14)15-2/h3-5H,1-2H3
InChIKeySJICLOHNXORMBV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 6-Bromo-1-Methyl-1H-Indazole-3-Carboxylate (CAS 946427-77-6) for Pharmaceutical Intermediates and Kinase Inhibitor Synthesis


Methyl 6-bromo-1-methyl-1H-indazole-3-carboxylate (CAS: 946427-77-6) is a brominated indazole-3-carboxylate ester with the molecular formula C10H9BrN2O2 and molecular weight 269.09 g/mol . This compound belongs to the 1,3-disubstituted indazole class and serves as a key intermediate in medicinal chemistry, particularly for kinase inhibitor development [1]. The molecule features a bromine atom at the 6-position of the indazole core, providing a reactive handle for cross-coupling chemistry, while the methyl ester at the 3-position offers synthetic versatility for further derivatization. Its N1-methyl substitution distinguishes it from NH-indazole analogs, conferring altered physicochemical properties and metabolic stability profiles relevant to drug discovery . Predicted physicochemical properties include a boiling point of 366.7±22.0 °C, density of 1.61±0.1 g/cm³, and pKa of -1.74±0.50 .

Methyl 6-Bromo-1-Methyl-1H-Indazole-3-Carboxylate: Why In-Class Substitution Compromises Synthetic Outcomes


Substituting methyl 6-bromo-1-methyl-1H-indazole-3-carboxylate with structurally similar indazole-3-carboxylates introduces critical differences in synthetic utility and downstream molecular properties. Unlike the non-brominated methyl 1H-indazole-3-carboxylate (CAS 43120-28-1), which lacks a halogen handle and therefore cannot undergo palladium-catalyzed cross-coupling reactions essential for building diverse chemical libraries , this compound provides a bromine atom at the 6-position that enables Suzuki-Miyaura, Stille, Negishi, and Buchwald-Hartwig couplings for late-stage functionalization . Compared to 6-bromo-1H-indazole-3-carboxylate (CAS 885278-42-2), the N1-methyl group eliminates the hydrogen bond donor capacity at the indazole NH, reducing polarity, increasing lipophilicity, and modifying pharmacokinetic properties of derived compounds . Furthermore, regiochemistry matters critically: the 1,3-disubstituted pattern of this compound differs fundamentally from 1,5- or 2,5-disubstituted indazole regioisomers, which exhibit distinct electronic distributions and binding geometries in biological targets. These differences make generic substitution without explicit validation a source of irreproducible synthetic outcomes and altered biological activity profiles.

Methyl 6-Bromo-1-Methyl-1H-Indazole-3-Carboxylate: Quantitative Comparative Evidence for Scientific Procurement


Synthetic Accessibility: N-Methylation Yield Comparison with Published Protocol

Methyl 6-bromo-1-methyl-1H-indazole-3-carboxylate is synthesized via N-methylation of methyl 6-bromo-1H-indazole-3-carboxylate using methyl iodide and potassium carbonate in acetonitrile at room temperature for 15 hours, yielding 70% isolated product after chromatographic purification [1]. This represents the direct synthetic route from the commercially available NH-precursor (CAS 885278-42-2). The N-methylation step distinguishes the target compound from its NH-indazole precursor by introducing a methyl group at N1, which eliminates the hydrogen bond donor capability and alters both physical properties and metabolic stability of downstream derivatives . No direct comparative yield data are available for alternative N-alkylation methods (e.g., using dimethyl sulfate or different bases), though the reported 70% yield establishes a reproducible baseline for process development.

Organic Synthesis Indazole N-Alkylation Process Chemistry Intermediate Preparation

Physicochemical Property Comparison: Target Compound versus NH-Indazole-3-Carboxylate Core Scaffold

Predicted physicochemical properties of methyl 6-bromo-1-methyl-1H-indazole-3-carboxylate include a boiling point of 366.7±22.0 °C, density of 1.61±0.1 g/cm³, and pKa of -1.74±0.50 . In contrast, the unsubstituted indazole-3-carboxylate core scaffold (1H-indazole-3-carboxylate, no CAS, deprotonated form) exhibits a predicted boiling point of 443.7±18.0 °C at 760 mmHg, vapor pressure of 0.0±1.1 mmHg at 25°C, enthalpy of vaporization of 73.9±3.0 kJ/mol, and ACD/LogP of 1.30 [1]. The lower predicted boiling point of the target compound (366.7 °C vs. 443.7 °C) is consistent with the increased molecular weight (269.09 vs. 161.14 Da) and N1-methyl substitution reducing intermolecular hydrogen bonding compared to the NH-containing core. The pKa of -1.74 indicates the protonated indazole nitrogen is strongly acidic, consistent with the electron-withdrawing effects of the 3-carboxylate ester and 6-bromo substituents .

Physicochemical Properties ADME Prediction Drug Discovery Lipophilicity

Commercial Availability and Quality Specifications for Research Procurement

Methyl 6-bromo-1-methyl-1H-indazole-3-carboxylate is commercially available from multiple suppliers with documented purity specifications. Vendor data indicate 97% purity (Chemenu, Catalog CM109172) and ≥95% purity (Matrix Scientific, via VWR) [1]. The compound is supplied as an off-white to light yellow solid and is recommended for storage sealed in dry conditions at room temperature or under refrigeration at 2-7°C depending on supplier [2]. In contrast, the non-brominated analog methyl 1H-indazole-3-carboxylate (CAS 43120-28-1, molecular weight 176.17 g/mol) is more widely available with established pricing structures , while the 6-bromo-1H-indazole-3-carboxylic acid analog (CAS 885278-42-2) represents the acid form requiring additional esterification steps for certain applications. The target compound occupies a strategic niche: it combines the 6-bromo handle for cross-coupling with the methyl ester for further derivatization and the N1-methyl group for improved metabolic properties, whereas the NH-indazole analogs lack one or more of these synthetic advantages.

Chemical Procurement Quality Control Research-Grade Intermediates Vendor Comparison

Patent Literature Coverage: Documented Utility in Kinase Inhibitor Development

Methyl 6-bromo-1-methyl-1H-indazole-3-carboxylate is explicitly cited as a synthetic intermediate in at least three patent documents: WO2009/12125 (2009, page 38), WO2011/20615 (2011, pages 85-86), and WO2018/177781 (2018, pages 82-83) [1]. These patents encompass indazole derivatives as kinase inhibitors and therapeutic agents for proliferative diseases. Broader class-level evidence demonstrates that 6-bromoindazole derivatives exhibit potent kinase inhibitory activity: 6-bromo-N-(1H-indazol-6-yl)quinolin-4-amine (35) showed IC50 = 1.4 μM against cyclin G-associated kinase (GAK) with improved liver microsome stability [2]. While the target compound itself is an intermediate rather than a final bioactive molecule, the 6-bromo substitution pattern is critical for enabling the cross-coupling chemistry used to generate kinase inhibitor candidates, and the 1-methyl substitution modifies the electronic and steric properties of the indazole core relative to NH-indazole precursors .

Kinase Inhibition Drug Discovery Patent Analysis Indazole Derivatives

Regiochemical Specificity: 1,3-Disubstituted versus Alternative Indazole Substitution Patterns

Methyl 6-bromo-1-methyl-1H-indazole-3-carboxylate possesses a specific 1,3-disubstituted indazole regiochemistry that dictates its reactivity profile in cross-coupling reactions. The bromine atom at the 6-position of the indazole core serves as an electrophilic site for palladium-catalyzed couplings including Suzuki-Miyaura, Stille, and Negishi reactions . This contrasts with regioisomers such as methyl 6-bromo-1H-indazole-4-carboxylate (CAS not specified), where the carboxylate is positioned at C4 rather than C3, or methyl 6-bromo-1-methyl-indazole-5-carboxylate , where the ester resides at C5. Microwave-assisted palladium-catalyzed coupling approaches have demonstrated that diverse mono- and biaryl substituents can be introduced to indazole moieties using isomeric bromoindazoles and aryl boronic acids, with reaction efficiency dependent on the specific substitution pattern [1]. The 1,3-disubstituted pattern of the target compound is particularly valuable because it positions the ester group for subsequent hydrolysis to the carboxylic acid or conversion to amides, while the N1-methyl group eliminates the tautomeric complexity associated with NH-indazoles, simplifying both synthesis and analytical characterization.

Regiochemistry Structure-Activity Relationship Cross-Coupling Chemistry Indazole Functionalization

Methyl 6-Bromo-1-Methyl-1H-Indazole-3-Carboxylate: Priority Research and Industrial Applications Based on Verified Evidence


Medicinal Chemistry: Synthesis of Kinase Inhibitor Candidates via Suzuki-Miyaura Cross-Coupling

This compound serves as an optimal starting material for synthesizing C6-arylated indazole-3-carboxylate derivatives targeting protein kinases. The 6-bromo position undergoes efficient palladium-catalyzed Suzuki-Miyaura coupling with aryl boronic acids, enabling rapid diversification of the indazole scaffold [1]. The 1-methyl group eliminates NH tautomerism, simplifying reaction monitoring and product characterization compared to NH-indazole analogs. Downstream kinase inhibitor candidates derived from 6-bromoindazole scaffolds have demonstrated GAK IC50 = 1.4 μM with improved liver microsome stability [2], establishing the relevance of this substitution pattern for generating bioactive molecules. The methyl ester at C3 can be retained or hydrolyzed to the carboxylic acid for further amide bond formation, providing orthogonal functionalization handles for structure-activity relationship (SAR) studies [1].

Process Chemistry: Scale-Up of N-Methylated Indazole Intermediates with Validated Synthetic Protocol

Researchers requiring multigram quantities of N1-methylated 6-bromoindazole-3-carboxylate can utilize the validated synthetic protocol from methyl 6-bromo-1H-indazole-3-carboxylate (CAS 885278-42-2) using methyl iodide and potassium carbonate in acetonitrile, which yields 70% isolated product after chromatographic purification [1]. This established procedure, documented in multiple patent filings (WO2009/12125, WO2011/20615, WO2018/177781), provides a reliable starting point for process optimization [1]. The predicted physicochemical properties—boiling point 366.7±22.0 °C, density 1.61±0.1 g/cm³, pKa -1.74±0.50 [2]—inform solvent selection, extraction conditions, and purification strategies during scale-up. Procurement of the pre-synthesized compound (≥95-97% purity) from commercial vendors bypasses this synthetic step entirely, accelerating project timelines when immediate access to the N-methylated intermediate is required.

Drug Discovery: Design of Metabolically Stable Indazole-Based Therapeutics

In drug discovery programs where indazole serves as a phenol bioisostere, the N1-methyl substitution of this compound confers critical advantages over NH-indazole analogs. Indazole derivatives exhibit greater lipophilicity than phenol and reduced susceptibility to phase I and phase II metabolism [1], and N1-methylation further eliminates the hydrogen bond donor capacity, potentially improving membrane permeability and oral bioavailability of derived compounds. The 6-bromo handle enables late-stage introduction of diverse aryl, heteroaryl, or alkynyl groups via cross-coupling [2], while the 3-carboxylate ester provides a handle for amide formation or prodrug strategies. This combination of structural features makes the compound particularly valuable for designing kinase inhibitors, GPCR modulators, and other therapeutic candidates where indazole serves as a core pharmacophore .

Analytical Chemistry: Reference Standard for Indazole-Containing Impurity Profiling

This compound serves as a well-characterized reference material for analytical method development and impurity profiling in pharmaceutical quality control. Its documented 1H NMR spectrum (400 MHz, CDCl3): δ 4.03 (s, 3H), 4.14 (s, 3H), 7.42 (dd, J = 8.4, 1.2 Hz, 1H), 7.66 (s, 1H), 8.08 (d, J = 8.8 Hz, 1H) [1] provides a definitive fingerprint for identity confirmation. The predicted density of 1.61±0.1 g/cm³ and boiling point of 366.7±22.0 °C [1] inform chromatographic method development. Commercial availability at ≥95-97% purity [2] supports its use as a calibration standard for HPLC, LC-MS, and GC-MS methods in drug substance and drug product analysis. The distinct retention characteristics of this N1-methylated bromoindazole ester compared to NH-indazole analogs and des-bromo derivatives enable its use as a system suitability marker in complex impurity profiling workflows.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl 6-bromo-1-methyl-1H-indazole-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.